molecular formula C9H10INO2 B15200963 1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one

1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one

Cat. No.: B15200963
M. Wt: 291.09 g/mol
InChI Key: UHBOZUWITLFCBM-UHFFFAOYSA-N
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Description

1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one is an organic compound characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one typically involves the iodination of a methoxy-substituted phenyl ring followed by the introduction of an amino group and the ethanone moiety. One common synthetic route includes:

    Iodination: The starting material, 3-methoxyphenol, undergoes iodination using iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium.

    Amination: The iodinated product is then subjected to amination using ammonia or an amine source under appropriate conditions.

    Ethanone Introduction: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium thiolate or sodium methoxide in polar solvents.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Thiol, amine, or alkoxide-substituted products.

Scientific Research Applications

1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodine atom, which can be used in radiolabeling studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one
  • 1-(2-Amino-3-iodo-5-ethoxyphenyl)ethan-1-one
  • 1-(2-Amino-3-iodo-5-chlorophenyl)ethan-1-one

Uniqueness: 1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can donate electron density through resonance, affecting the compound’s stability and interactions with other molecules.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

1-(2-amino-3-iodo-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H10INO2/c1-5(12)7-3-6(13-2)4-8(10)9(7)11/h3-4H,11H2,1-2H3

InChI Key

UHBOZUWITLFCBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OC)I)N

Origin of Product

United States

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